molecular formula C11H19NO3 B2366232 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide CAS No. 1421481-64-2

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide

Cat. No.: B2366232
CAS No.: 1421481-64-2
M. Wt: 213.277
InChI Key: AIIOPPHQAJZATC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Enaminones, including derivatives similar to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide, have been studied for their antibacterial properties. For instance, novel enaminones have been synthesized and assessed for their antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli. These compounds have shown mild or no antibacterial activity, highlighting their potential in this field (Cindrić et al., 2018).

Photocrosslinkable Polymers

Research has been conducted on the synthesis of photocrosslinkable poly(amic acid ester)s, where enaminones play a crucial role. These polymers, with enaminone-based side chains, have shown potential in applications like photo-lithography (Choi et al., 2009).

Organic Synthesis

Enaminones, similar to this compound, are frequently used in organic synthesis. They serve as intermediates in various reactions, including the synthesis of biologically active molecules. Their versatility in reactions like asymmetric hydrogenation and cycloadditions makes them valuable in the field of organic chemistry (Courant et al., 2015).

Pharmaceutical Research

Enaminones are being explored in pharmaceutical research for their role in synthesizing bioactive compounds. For example, studies have focused on their applications in creating potent inhibitors of enzymes like Bruton's tyrosine kinase (BTK), which is significant in treating various diseases (Ghosh et al., 2000).

Biomimetic Cyclization

Research on enaminones like this compound has included their use in biomimetic cyclizations to synthesize complex molecular structures like azapolycycles, which are useful in various chemical and biological applications (Sen & Roach, 1996).

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIOPPHQAJZATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CC(C(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.